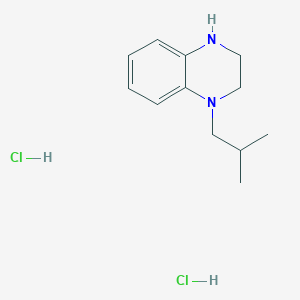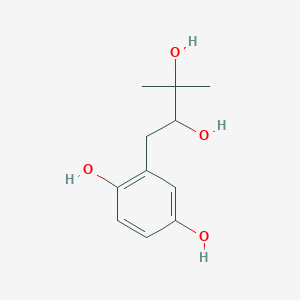
2-(2,3-dihydroxy-3-methylbutyl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydroxy-3-methylbutyl)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a benzene ring substituted with a 2,3-dihydroxy-3-methylbutyl group at the second position and hydroxyl groups at the first and fourth positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydroxy-3-methylbutyl)benzene-1,4-diol can be achieved through various synthetic routes. One common method involves the alkylation of hydroquinone (benzene-1,4-diol) with 2,3-dihydroxy-3-methylbutyl bromide under basic conditions. The reaction typically requires a strong base such as potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydroxy-3-methylbutyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated and nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydroxy-3-methylbutyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydroxy-3-methylbutyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-methoxyphenol)
Uniqueness
2-(2,3-Dihydroxy-3-methylbutyl)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2,3-dihydroxy-3-methylbutyl group enhances its solubility and reactivity compared to other dihydroxybenzenes.
Eigenschaften
Molekularformel |
C11H16O4 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
2-(2,3-dihydroxy-3-methylbutyl)benzene-1,4-diol |
InChI |
InChI=1S/C11H16O4/c1-11(2,15)10(14)6-7-5-8(12)3-4-9(7)13/h3-5,10,12-15H,6H2,1-2H3 |
InChI-Schlüssel |
VYXPSMUFCGRWJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CC1=C(C=CC(=C1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


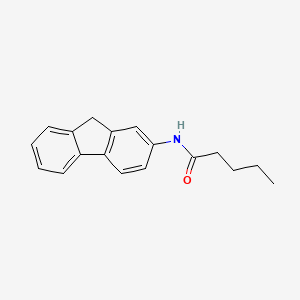
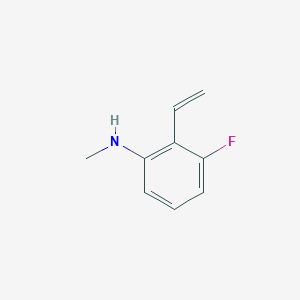
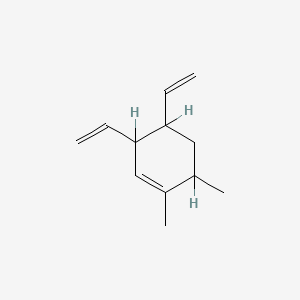
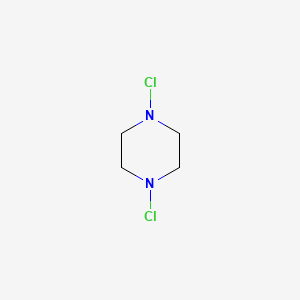

![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)
![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
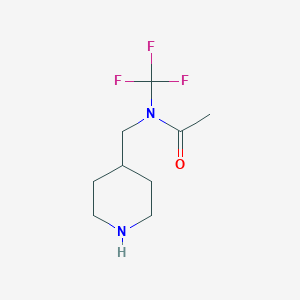
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)



